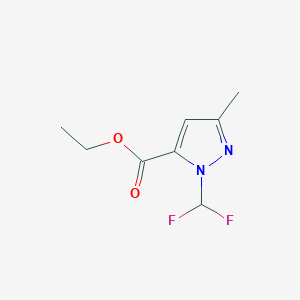

ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

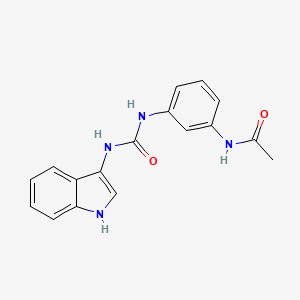

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 1998216-36-6 . Its molecular weight is 204.18 . The IUPAC name for this compound is ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate . The physical form of this compound is solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)12(11-6)8(9)10/h4,8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The ability of the difluoromethyl group to form hydrogen bonds has been quantified as [A], a parameter defining hydrogen bond acidity .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.18 . The ability of the difluoromethyl group to form hydrogen bonds has been quantified as [A], a parameter defining hydrogen bond acidity .Applications De Recherche Scientifique

Late-Stage Difluoromethylation

The compound’s difluoromethyl group (CF₂H) has attracted attention in late-stage functionalization processes. Researchers have developed methods for introducing this motif into diverse molecular frameworks. Notably, X–CF₂H bond formation (where X = C(sp), C(sp₂), C(sp₃), O, N, or S) has been achieved using various reagents . Metal-based approaches, both stoichiometric and catalytic, have emerged as powerful tools for constructing CF₂H bonds. Additionally, Minisci-type radical chemistry enables difluoromethylation of C(sp₂)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains challenging, recent advancements include site-selective installation of CF₂H onto large biomolecules like proteins.

Insecticidal Activities

Derivatives of 1H-pyrazole-5-carboxylic acid have been explored for their insecticidal properties. For instance, novel compounds containing oxazole and thiazole rings exhibited promising bioactivity against Aphis fabae (black bean aphid). Compound 7h demonstrated 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid .

Drug Design

The pyrazole ring, including 1H-pyrazole-5-carboxamide derivatives, plays a crucial role in drug design. These compounds are valued for their low toxicity and high bioactivity. Notably, tebufenpyrad, a commercial insecticide, features a pyrazole core structure. Incorporating pyrazole-5-carboxylic acid into pesticide molecules enhances their effectiveness .

Agrochemical Applications

Oxazole and thiazole rings, often found in agrochemicals, contribute to the bioactivity of various compounds. Famoxadone, metamifop, ethaboxam, and trifluzamide are examples of commercially developed derivatives. Researchers continue to explore novel pyrazole derivatives with improved insecticidal properties .

Neurotoxic Potential

In a recent study, a newly synthesized pyrazoline derivative exhibited neurotoxic effects. The compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), impacted acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in alevins’ brains .

One-Pot Synthesis

Researchers have developed a one-pot procedure for synthesizing pyrazole-5-carboxylates. This involves 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as the solvent .

Safety And Hazards

The safety information for this compound indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

ethyl 2-(difluoromethyl)-5-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)11-12(6)8(9)10/h4,8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLIACPJFCVSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)

![7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B3007789.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)